N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 3-fluorophenylmethyl group at the 1-position and a 4-carbamoylphenyl carboxamide moiety at the 3-position. The carbamoyl group may enhance solubility compared to hydrophobic substituents, while the fluorophenylmethyl group could influence binding affinity and metabolic stability.
Properties
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-15-4-1-3-13(11-15)12-24-10-2-5-17(20(24)27)19(26)23-16-8-6-14(7-9-16)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYPHXVPDLIGOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Attachment of the Carbamoylphenyl Group: The carbamoylphenyl group can be attached through an amide bond formation reaction, typically using carbodiimide coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated reagents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Binding: Interacting with cellular receptors and modulating signal transduction pathways.
Pathway Modulation: Affecting various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Modifications
The following table highlights key structural differences between the target compound and its analogs:
Pharmacological and Biochemical Properties
Target Compound vs. BMS-777607
- Kinase Selectivity : BMS-777607 is a potent inhibitor of the MET kinase superfamily (IC50 < 10 nM) with high selectivity over other kinases due to its 4-ethoxy and chloropyridinyloxy substituents . The target compound’s 3-fluorophenylmethyl and carbamoyl groups may shift selectivity toward other kinases (e.g., AXL or Tyro3), though experimental data are lacking.
- Solubility: BMS-777607’s 4-ethoxy group confers favorable aqueous solubility (>50 µM), critical for oral bioavailability . The carbamoyl group in the target compound may similarly enhance solubility compared to non-polar analogs.
- In Vivo Efficacy: BMS-777607 achieved complete tumor stasis in a MET-dependent GTL-16 xenograft model at 50 mg/kg (oral dosing) . The target compound’s efficacy remains unstudied but could vary due to divergent pharmacokinetic profiles.
Comparison with Other Analogs
Research Findings and Clinical Relevance
Biological Activity
N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This compound belongs to the class of dihydropyridine derivatives, which are known for their diverse pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure that includes a pyridine ring and multiple substituents, which may influence its biological interactions. The presence of the carbamoyl and fluorophenyl groups is particularly noteworthy as they can affect the compound's solubility, stability, and reactivity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H16FN3O3 |
| CAS Number | 941953-85-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes, receptors, or proteins involved in various signaling pathways. The exact mechanism remains under investigation; however, it is hypothesized that the compound may modulate biological pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of dihydropyridine derivatives. For instance, an analogue of this compound demonstrated complete tumor stasis in a human gastric carcinoma xenograft model following oral administration. This suggests that modifications at specific positions on the pyridine ring can enhance enzyme potency and selectivity against cancer cells .
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory effects. Dihydropyridine derivatives are known to inhibit certain inflammatory pathways, potentially leading to reduced cytokine production and improved outcomes in inflammatory diseases. The structural modifications in this compound may enhance these properties.
Case Studies
- In Vivo Efficacy : In a study involving a gastric carcinoma model, the compound showed significant efficacy in inhibiting tumor growth. The study reported that treatment with the compound resulted in a marked reduction in tumor size compared to control groups .
- Pharmacokinetic Profile : Another study assessed the pharmacokinetics of related dihydropyridine compounds, indicating that structural modifications can lead to improved bioavailability and reduced toxicity profiles. This information is critical for advancing compounds into clinical trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
